N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N-butyl-N-methylsulfamoyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N-butyl-N-methylsulfamoyl)benzamide is a useful research compound. Its molecular formula is C28H30N4O4S3 and its molecular weight is 582.75. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
Synthesis and Molecular Docking
Novel pyridine and fused pyridine derivatives, related to the mentioned chemical compound, have been prepared and shown moderate to good binding energies on target proteins, exhibiting antimicrobial and antioxidant activity. This research demonstrates the compound's potential in therapeutic applications due to its antimicrobial properties (Flefel et al., 2018).
VEGFR-2 Inhibition
Another study identified derivatives as potent and selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase activity, highlighting their potential in cancer therapy due to their ability to inhibit a key pathway in tumor angiogenesis (Borzilleri et al., 2006).
Antimalarial and COVID-19 Applications
Research into N-(phenylsulfonyl)acetamide derivatives, closely related to the specified compound, revealed their antimalarial activity and theoretical potential against COVID-19. This suggests the compound's derivatives could be promising candidates for drug development against these diseases (Fahim & Ismael, 2021).
Metabolic Stability Improvement
A study aimed at improving the metabolic stability of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors explored various 6,5-heterocycles, including derivatives related to the mentioned compound. This research is crucial for the development of more stable and effective cancer therapeutics (Stec et al., 2011).
Chemical Synthesis and Characterization
Synthesis of Hybrid Derivatives
Some studies focus on the synthesis of new hybrid molecules incorporating the benzothiazole and pyridine moieties, indicative of the compound's versatility in forming structurally diverse derivatives with potential biological activities (Mabkhot et al., 2011).
Electrochemical Synthesis
A novel metal- and reagent-free synthesis method for benzothiazoles and thiazolopyridines from thioamides, using electrochemical techniques, showcases the compound's relevance in green chemistry and organic synthesis (Qian et al., 2017).
Properties
IUPAC Name |
N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-[butyl(methyl)sulfamoyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N4O4S3/c1-4-5-15-31(3)39(35,36)20-12-10-19(11-13-20)26(34)30-28-25(27-29-22-8-6-7-9-23(22)37-27)21-14-16-32(18(2)33)17-24(21)38-28/h6-13H,4-5,14-17H2,1-3H3,(H,30,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONONGRDEBNHVHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)C)C4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N4O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
582.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.